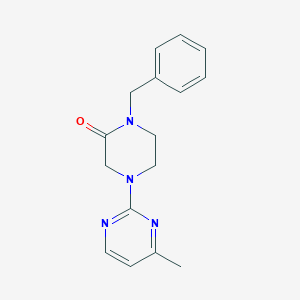
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied.
作用機序
The exact mechanism of action of 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one is not fully understood. However, it has been proposed that the compound acts as a modulator of the gamma-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal excitability. It has also been suggested that the compound may act on other neurotransmitter systems such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal excitability. The compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, it has been shown to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one in lab experiments is its potential pharmacological properties. The compound has been shown to have various effects in animal models, which makes it a promising candidate for further research. Additionally, the compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one in lab experiments is its potential toxicity. The compound has been shown to have toxic effects in some animal models, which may limit its use in certain experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on 1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one. One direction is to further investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use as an antimicrobial and antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
合成法
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one can be synthesized using various methods. The most common method involves the reaction of 4-methyl-2-aminopyrimidine with benzyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine in the presence of a catalyst such as palladium on carbon to yield the final product. Other methods include the reaction of 4-methyl-2-aminopyrimidine with benzylamine and piperazine in the presence of a solvent such as ethanol.
科学的研究の応用
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one has been extensively studied for its potential pharmacological properties. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have antimicrobial and antitumor properties.
特性
IUPAC Name |
1-benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13-7-8-17-16(18-13)20-10-9-19(15(21)12-20)11-14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYAOUXCRGBJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(C(=O)C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(4-methylpyrimidin-2-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride](/img/structure/B2893800.png)
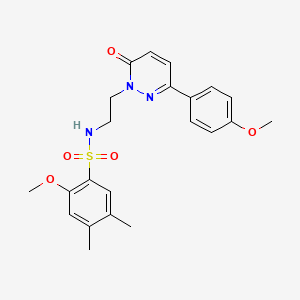

![2-Chloro-1-[4-(2,5-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B2893804.png)
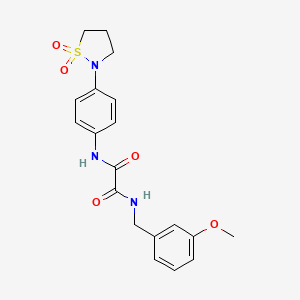
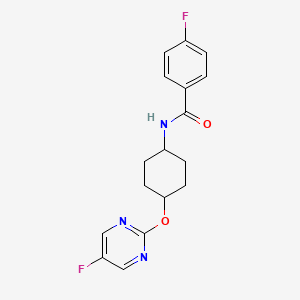
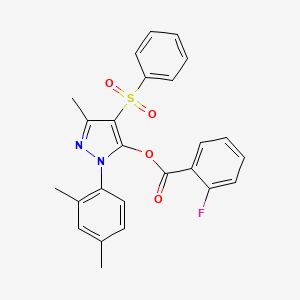
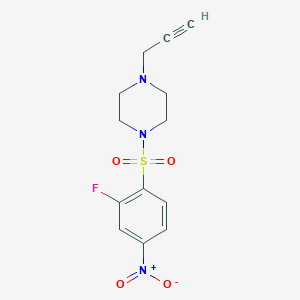
![7-Hexyl-3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2893815.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2893817.png)
![Ethyl 2-cinnamamidobenzo[d]thiazole-6-carboxylate](/img/structure/B2893818.png)

